molecular formula C6H10N2 B015565 1,3,5-Trimethylpyrazole CAS No. 1072-91-9

1,3,5-Trimethylpyrazole

Cat. No. B015565
CAS RN: 1072-91-9
M. Wt: 110.16 g/mol
InChI Key: HNOQAFMOBRWDKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3,5-Trimethylpyrazole derivatives often involves reactions under specific conditions to introduce or modify the methyl groups at the 1, 3, and 5 positions of the pyrazole ring. One example is the reaction of 5-amino-1-phenylpyrazole-4-carbonitriles with dimethyl acetylenedicarboxylate in the presence of potassium carbonate, leading to trimethyl derivatives through a double Michael reaction followed by cyclization (Tominaga et al., 1997).

Molecular Structure Analysis

The molecular structure of 1,3,5-Trimethylpyrazole and its derivatives has been studied using various analytical techniques, including X-ray crystallography. These studies have provided detailed insights into the arrangement of atoms within the molecules and the types of interactions that stabilize their structures. For instance, the crystal and molecular structures of dimethylpyrazole derivatives have been determined, showing how methyl groups influence the overall stability and properties of the molecules (Infantes et al., 1999).

Chemical Reactions and Properties

1,3,5-Trimethylpyrazole undergoes a variety of chemical reactions, reflecting its versatile chemical properties. Electrosynthesis has been used to convert 1,3,5-trimethyl-4-formylpyrazole to 1,3,5-trimethylpyrazole-4-carboxylic acid, demonstrating the compound's ability to undergo oxidative transformations in an alkaline medium (Lyalin & Petrosyan, 2005).

Physical Properties Analysis

The physical properties of 1,3,5-Trimethylpyrazole, such as melting points and solubility, are influenced by the presence and position of methyl groups on the pyrazole ring. Studies have shown that these substituents affect the compound's thermal behavior and solid-state structure, impacting its melting point and the formation of crystalline structures (Goddard et al., 1999).

Scientific Research Applications

  • Acaricidal and Insecticidal Activities : A study by Li et al. (2019) in "Molecules" reported that novel 1,3,5-trimethylpyrazole-containing malonamide derivatives exhibit promising acaricidal and insecticidal activities against specific pests like Tetranychus cinnabarinus, Plutella xylostella, and Aphis craccivora, highlighting its potential for further development in pest control applications (Li et al., 2019).

  • Potential in Anti-Inflammatory Drugs : Research on 3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives, as discussed in "Rapid Communications in Mass Spectrometry" by Chander et al. (2012), revealed unusual fragmentation patterns, suggesting potential applications as novel anti-inflammatory drugs (Chander et al., 2012).

  • Antinociceptive and Antimicrobial Activities : Koçyiğit-Kaymakçıoğlu et al. (2008) in the "Journal of Enzyme Inhibition and Medicinal Chemistry" synthesized new amide derivatives of 3,5-di- and 1,3,5-trimethylpyrazoles, demonstrating significant antinociceptive activity but weak antibacterial activity (Koçyiğit-Kaymakçıoğlu et al., 2008).

  • In Vivo Metabolism Study : A study on the metabolism of N-(substituted phenyl)-N-(1,3,5-trimethylpyrazole-4-yl)thioureas in rats, published in the "European Journal of Drug Metabolism and Pharmacokinetics" by Koçyiğit-Kaymakçıoğlu et al. (2007), identified N-dealkylation metabolites and unchanged substrates, contributing to pharmacokinetic understanding (Koçyiğit-Kaymakçıoğlu et al., 2007).

  • Thermal Rearrangements in Organic Chemistry : Boyle and Jones (1973) in the "Journal of The Chemical Society-Perkin Transactions 1" explored the thermal rearrangements of 1-methoxypyrazole 2-oxides, leading to various methoxy-isomers, which is relevant in the field of organic synthesis (Boyle & Jones, 1973).

  • Electrosynthesis in Organic Chemistry : Lyalin and Petrosyan (2005) in the "Russian Journal of Electrochemistry" developed an electrocatalytic method for producing 1,3,5-trimethylpyrazole-4-carboxylic acid, demonstrating a novel synthetic route with a high yield (Lyalin & Petrosyan, 2005).

properties

IUPAC Name

1,3,5-trimethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2/c1-5-4-6(2)8(3)7-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOQAFMOBRWDKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70147951
Record name 1,3,5-Trimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,5-Trimethylpyrazole

CAS RN

1072-91-9
Record name 1,3,5-Trimethylpyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,5-Trimethylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70147951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-Trimethylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,3,5-TRIMETHYLPYRAZOLE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
352
Citations
BK Kaymakçıoğlu, S Rollas, E Körceğez… - European journal of …, 2005 - Elsevier
Several thiourea and urea derivatives were prepared by the reaction of 4-aminopyrazoles with substituted isothiocyanates or isocyanates. The novel compounds were tested …
QB Li, M Liao, Q Liu, T Feng, ZY Xu, CH Rui, SZ Liu - Molecules, 2019 - mdpi.com
New 1,3,5-trimethylpyrazole-containing malonamide derivatives based on pyflubumide were designed, synthesized, and characterized using 1 H-NMR, 13 C-NMR, and high-resolution …
Number of citations: 6 0-www-mdpi-com.brum.beds.ac.uk
MAVR da Silva, DF Figueiredo, JITA Cabral - The Journal of Chemical …, 2008 - Elsevier
The standard (p ∘ =0.1MPa) molar enthalpies of formation, at T=298.15K, in the condensed phases of two alkylpyrazoles, viz. 3-methylpyrazole and 1,3,5-trimethylpyrazole, were …
AG Burton, PP Forsythe, CD Johnson… - Journal of the Chemical …, 1971 - pubs.rsc.org
The nitration and hydrogen exchange in the 4-position of the title compounds and corresponding N-methyl cations are studied kinetically. Criteria previously developed to distinguish …
Number of citations: 16 0-pubs-rsc-org.brum.beds.ac.uk
X Chen, X Lu, H Liu, H Wang, C Pei - RSC advances, 2021 - pubs.rsc.org
A series of thiophosphinyl amide [(Pz)2P(S)NHR] and thiophosphonyl diamide [PzP(S)(NHR)2] compounds, where Pz = 1,3,5-trimethylpyrazole and N(H)R = derivatives of 2-…
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk
BV Lyalin, VA Petrosyan - Russian Journal of Electrochemistry, 2005 - Springer
Electrosynthesis of 1,3,5-trimethylpyrazole-4-carboxylic acid is realized through electrocatalytic oxidation of 1,3,5-trimethyl-4-formylpyrazole in a diaphragmless cell on an NiOOH …
YW Kim - Applied Biological Chemistry, 1997 - koreascience.kr
Eighteen N-substituted phenyl 1, 3, 5-trimethylpyrazole-4-carboxamides were synthesized to screen for their mycelial growth inhibition activity against Rhizoctonia solani $ K {\ddot {u}} …
Number of citations: 3 koreascience.kr
AO Baltayan, VI Rstakyan, OS Attaryan… - Russian Journal of …, 2010 - researchgate.net
Synthesis of 4-chloromethylpyrazoles by 4-hydroxymethylpyrazoles chlorination was reported earlier [1]. Gandberg et al. failed to obtain 4-chloromethyl derivatives at the action of …
Number of citations: 2 www.researchgate.net
B Kocyıgıt-Kaymakcıoglu, U Yılmaz… - European journal of drug …, 2007 - Springer
The aim of this study was to investigate the in vivo metabolism ofN-(substituted phenyl)-N-( 1,3,5-trimethylpyrazole-4-yl)thioureas (substrate) as model compounds in rats via HPLC. The …
B Kocyigit-Kaymakcioglu, HZ Toklu, S Ikiz… - Journal of Enzyme …, 2008 - Taylor & Francis
Some N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives were prepared as possible antiociceptive-antimicrobial agents. New amide derivatives (3–12) were …

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